Natrium-3-Nitrobenzolsulfonat

Übersicht

Beschreibung

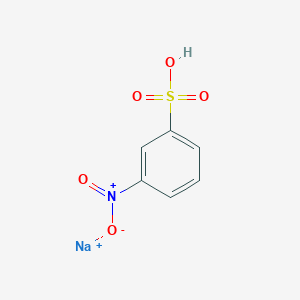

Sodium 3-nitrobenzenesulfonate is a chemical compound that appears as a yellow crystalline powder . It has a basic structure consisting of a sodium cation (Na+) and a 3-nitrobenzenesulphonate anion . This compound is highly soluble in water, resulting in a clear solution . It is used in the synthesis of quinoline and is also used as a stabilizer for dyeing of fibers, an assistant in discharge printing, an oxidizing agent in demetalizers, and industrial cleaners . It is also used as a developing agent for electroplating and an auxiliary for dying fabrics .

Synthesis Analysis

The synthesis of Sodium 3-nitrobenzenesulfonate involves adding nitrobenzene and chlorosulfonic acid to a flask and raising the temperature to 120 °C . The sulfonation reaction is carried out for 3 hours . After the reaction, water and sodium carbonate are added . The oil layer is washed three times with water . The aqueous layer solution is dried by a spray drying device to obtain Sodium 3-nitrobenzenesulfonate .Molecular Structure Analysis

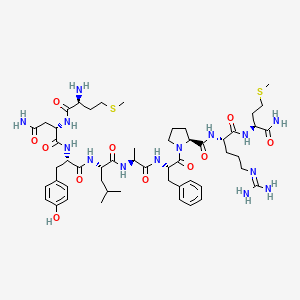

The molecular formula of Sodium 3-nitrobenzenesulfonate is C6H4NNaO5S . The molecular weight is 225.15 . The SMILES string representation is [Na+].[O-]N+c1cccc(c1)S([O-])(=O)=O .Chemical Reactions Analysis

Sodium 3-nitrobenzenesulfonate is stable under normal conditions and does not react with air or water . It acts by forming a protective film on metal surfaces, preventing them from corroding . The mechanism of action involves the formation of a stable complex between the chemical and metal ions, inhibiting their ability to react with water and oxygen .Physical And Chemical Properties Analysis

Sodium 3-nitrobenzenesulfonate has a density of 0.45 g/cm3 at 20 °C . It has a melting point of approximately 350-255°C and a boiling point of around 360°C . It is highly soluble in water, with a solubility of 200 g/L at 20 ºC .Wissenschaftliche Forschungsanwendungen

Synthese von Chinolin

Natrium-3-Nitrobenzolsulfonat wird in der chemischen Synthese von Chinolin verwendet, einer aromatischen Stickstoffverbindung, die als Baustein für verschiedene Pharmazeutika dient .

Textilindustrie

Es dient als Stabilisator im Färbeprozess von Fasern und sorgt für eine gleichmäßige Farbqualität .

Druckhilfsmittel

Im Ausbleichdruck dient es als Hilfsmittel, um Farbe aus dem Stoff zu entfernen und so komplizierte Designs zu erstellen .

Oxidationsmittel

Diese Verbindung wird als Oxidationsmittel in Entmetallisierungsmitteln und Industriereinigern verwendet, um die Entfernung von Metallionen aus Lösungen zu unterstützen .

Elektroplattierung Entwicklung

Es fungiert als Entwicklungsmittel für Elektroplattierungsprozesse, was entscheidend ist für die Herstellung glatter und gleichmäßiger Beschichtungen auf Metalloberflächen .

Färbehilfsmittel

Schließlich wird es als Hilfsmittel beim Färben von Stoffen eingesetzt und trägt zur Farbaufname und -fixierung auf den Textilfasern bei .

Safety and Hazards

Sodium 3-nitrobenzenesulfonate may cause an allergic skin reaction and causes serious eye irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, protective clothing, eye protection, and face protection . Contaminated work clothing should not be allowed out of the workplace .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Sodium 3-nitrobenzenesulfonate is a chemical compound used in various industrial applications . . It’s primarily used in the synthesis of other compounds and as an agent in industrial processes .

Mode of Action

It’s known to participate in chemical reactions as part of the synthesis process for other compounds .

Biochemical Pathways

Its main role is in the synthesis of other compounds, such as quinoline .

Result of Action

As an industrial chemical, Sodium 3-nitrobenzenesulfonate is used in the synthesis of quinoline and as an agent in various industrial processes

Action Environment

The action of Sodium 3-nitrobenzenesulfonate can be influenced by various environmental factors. For instance, exposure to moist air or water could potentially affect its stability . Furthermore, it’s used in various environments, including those related to dyeing of fibers, discharge printing, demetalizing, and industrial cleaning .

Biochemische Analyse

Biochemical Properties

Sodium 3-nitrobenzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of azetidinyl ketolides, which are known for their activity against multidrug-resistant respiratory tract infections . The compound’s interactions with enzymes and proteins are crucial for its function as a reagent in biochemical synthesis. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

Sodium 3-nitrobenzenesulfonate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause serious eye irritation and allergic skin reactions, indicating its potential impact on cellular signaling and immune response pathways . Additionally, its role in the synthesis of bioactive compounds suggests that it may influence metabolic pathways within cells.

Molecular Mechanism

The molecular mechanism of Sodium 3-nitrobenzenesulfonate involves its interaction with biomolecules at the molecular level. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s nitro group is particularly reactive and can participate in redox reactions, leading to changes in the oxidation state of biomolecules. This can result in the modulation of enzyme activity and alterations in gene expression . The binding interactions with biomolecules are often mediated by the sulfonate group, which can form ionic bonds with positively charged residues on proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 3-nitrobenzenesulfonate can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or exposure to strong acids or bases . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent cellular effects, including chronic irritation and sensitization . These temporal effects are important to consider when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of Sodium 3-nitrobenzenesulfonate vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as methemoglobinemia, a condition characterized by the presence of methemoglobin in the blood, which reduces the oxygen-carrying capacity of red blood cells . Studies have shown that the median lethal dose (LD50) in rats is greater than 2000 mg/kg, indicating a relatively low acute toxicity . Chronic exposure at high doses can lead to more severe health effects.

Metabolic Pathways

Sodium 3-nitrobenzenesulfonate is involved in various metabolic pathways. It can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to an amino group, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s activity and toxicity. The involvement of Sodium 3-nitrobenzenesulfonate in metabolic pathways also influences metabolic flux and the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of Sodium 3-nitrobenzenesulfonate within cells and tissues are mediated by specific transporters and binding proteins. The compound’s sulfonate group allows it to interact with transport proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, depending on its interactions with intracellular proteins and organelles. The distribution of Sodium 3-nitrobenzenesulfonate within tissues can also be influenced by its solubility and affinity for different cellular components.

Subcellular Localization

Sodium 3-nitrobenzenesulfonate exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its biochemical effects. The subcellular localization of Sodium 3-nitrobenzenesulfonate is crucial for its function and can impact its activity and interactions with other biomolecules.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Sodium 3-nitrobenzenesulfonate can be achieved through the sulfonation of 3-nitrobenzenesulfonic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "3-nitrobenzenesulfonic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add 3-nitrobenzenesulfonic acid to a reaction vessel", "Add sulfuric acid to the reaction vessel and mix thoroughly", "Heat the reaction mixture to 80-90°C and maintain for 3-4 hours", "Cool the reaction mixture to room temperature", "Slowly add sodium hydroxide solution to the reaction mixture with constant stirring until the pH reaches 7-8", "Filter the resulting precipitate and wash with water", "Dry the product under vacuum to obtain Sodium 3-nitrobenzenesulfonate" ] } | |

| 127-68-4 | |

Molekularformel |

C6H5NNaO5S+ |

Molekulargewicht |

226.16 g/mol |

IUPAC-Name |

sodium;3-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C6H5NO5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1 |

InChI-Schlüssel |

LJRGBERXYNQPJI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-].[Na+] |

Aussehen |

Solid powder |

| 127-68-4 | |

Physikalische Beschreibung |

DryPowder; OtherSolid, Liquid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Sodium 3-nitrobenzenesulfonate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the solubility behavior of sodium 3-nitrobenzenesulfonate in different solvents?

A1: Sodium 3-nitrobenzenesulfonate exhibits varying solubilities depending on the solvent and temperature. Research indicates that its solubility increases with temperature in all tested solvents []. The solubility order from highest to lowest is: ethanol > acetone > tetrahydrofuran > 1-butanol > ethyl acetate > cyclohexanone []. This information is crucial for selecting appropriate solvents for synthesis, purification, and potential applications of this compound.

Q2: How does the solubility of sodium 3-nitrobenzenesulfonate change in the presence of other salts?

A2: Studies have investigated the solubility of sodium 3-nitrobenzenesulfonate in binary solvent mixtures containing salts like NaCl and Na2SO4 []. Understanding how the presence of these salts affects solubility is important for processes like crystallization and separation.

Q3: Does sodium 3-nitrobenzenesulfonate form solid mixtures with other compounds?

A3: Yes, research shows that sodium 3-nitrobenzenesulfonate can form a solid adduct with sodium 4-nitrobenzenesulfonate in a 1:1 molar ratio at 323.15 K []. This finding highlights the potential for co-crystallization and the formation of solid solutions, which could have implications for material properties and applications.

Q4: Are there any applications of sodium 3-nitrobenzenesulfonate in material processing?

A4: While not extensively studied, one application of sodium 3-nitrobenzenesulfonate involves its use in removing nickel coatings from neodymium iron boron permanent magnets []. This method utilizes sodium 3-nitrobenzenesulfonate as a key component in a chemical etching process, highlighting its potential in surface treatment technologies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-4-one](/img/structure/B1681818.png)

![4-{[(4-Fluorophenyl)carbamoyl]amino}benzenesulfonamide](/img/structure/B1681821.png)

![6-Amino-2-[(4-cyanobenzyl)sulfanyl]pyrimidin-4-yl 4-methylbenzenesulfonate](/img/structure/B1681826.png)

![2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]-](/img/structure/B1681828.png)